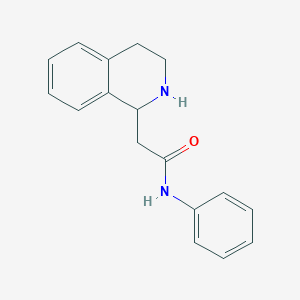

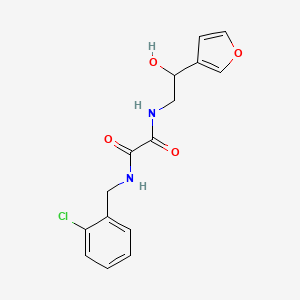

![molecular formula C17H20F3NO2 B2545937 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2192745-74-5](/img/structure/B2545937.png)

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a structurally complex molecule that likely exhibits significant biological activity due to its azabicyclooctane core and trifluoromethylphenyl group. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related azabicyclooctane derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of azabicyclooctane derivatives is a topic of interest due to their potential pharmacological properties. Paper describes an improved synthesis method for 1-phenyl-6-azabicyclo[3.2.1]octane derivatives, which are structurally related to the compound of interest. The synthesis involves a Grignard reaction followed by hydrocyanation and reductive amination, leading to a key bicyclic lactam intermediate. This method achieved a 42% overall yield, suggesting that a similar approach could potentially be applied to synthesize the compound with modifications to accommodate its unique substituents.

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by the presence of a bicyclic ring system that can influence the molecule's reactivity and interaction with biological targets. Paper discusses the synthesis of enantiomerically pure azabicyclooctane derivatives and their use as catalysts for enantioselective reactions. The stereochemistry of these compounds is crucial for their catalytic activity, indicating that the stereochemistry of the compound of interest would also be significant in determining its biological activity and synthesis.

Chemical Reactions Analysis

Azabicyclooctane derivatives can participate in various chemical reactions due to their functional groups and reactive centers. Paper explores the radioiodination of azabicyclooctane derivatives, which involves the introduction of iodine isotopes into the molecule. This process is important for creating radiopharmaceuticals for imaging studies. The compound of interest may also be amenable to similar reactions, such as halogenation or other modifications, to enhance its properties or to enable its use in diagnostic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclooctane derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group, as seen in the compound of interest, typically imparts increased lipophilicity and potential metabolic stability. The methoxy and azabicyclooctane moieties contribute to the molecule's three-dimensional shape and polarity, which can affect its solubility, boiling point, and melting point. Although the specific properties of the compound are not detailed in the provided papers, the properties of related compounds suggest that it would exhibit a balance of lipophilic and polar characteristics, which could be relevant for its pharmacokinetic profile.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The Bamford–Stevens reaction has been applied to synthesize a variety of chemical structures, including those related to azabicyclo compounds. This synthesis technique allows for the creation of complex molecules through specific reactions under controlled conditions, showcasing the compound's versatility in chemical synthesis and transformations (Bondavalli et al., 1979).

Precursors for Alkaloid Synthesis

Azabicyclo compounds, similar to the subject chemical, have been utilized as precursors in the synthesis of natural and non-natural tropane alkaloids. These compounds enable the construction of highly functionalized azabicyclo moieties, which are essential for diversifying the structural possibilities in alkaloid synthesis (Rumbo et al., 1996).

Photophysical Properties and Photosensitization

Research into aza-BODIPYs bearing naphthyl groups derived from similar azabicyclo compounds has revealed significant effects on photophysical properties due to extended π-conjugation. These compounds are of interest for their potential applications in photosensitization and singlet oxygen generation, which could be explored for therapeutic and material science applications (Jiang et al., 2015).

Catalysis and Synthetic Applications

Azabicyclo[3.2.1] compounds have been used as catalysts and intermediates in various synthetic reactions, indicating their utility in creating structurally diverse and complex molecules. These applications highlight the compound's role in facilitating reactions and contributing to the development of new synthetic methodologies (Williams et al., 2013).

Structural Analysis and Crystallography

Structural analysis of azabicyclo compounds through X-ray crystallography provides insights into their molecular configurations and potential interactions. This research aids in understanding the fundamental properties of such compounds, which is crucial for their application in drug design and material science (Sonar et al., 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound.

Orientations Futures

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. Given its complex structure, it could be of interest in fields such as organic chemistry, medicinal chemistry, and materials science.

Propriétés

IUPAC Name |

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO2/c1-23-15-9-13-5-6-14(10-15)21(13)16(22)8-11-3-2-4-12(7-11)17(18,19)20/h2-4,7,13-15H,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFIOTVGTDZSPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2C(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)

methanone](/img/structure/B2545867.png)

![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)

![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)